molecular formula C13H21ClN2OS B12612558 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 880356-14-9

3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride

Cat. No.: B12612558
CAS No.: 880356-14-9
M. Wt: 288.84 g/mol
InChI Key: CDFZXMUIUXPYCR-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a synthetic compound with a unique structure that includes a pyridinium core, a carbamoyl group, and a hexylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core is synthesized by reacting pyridine with an appropriate alkylating agent, such as methyl iodide, under basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the pyridinium intermediate with a carbamoyl chloride derivative under acidic conditions.

    Attachment of the Hexylsulfanyl Side Chain: The hexylsulfanyl side chain is attached through a nucleophilic substitution reaction, where the pyridinium intermediate is reacted with a hexylthiol derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur derivatives.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoyl-1-methylpyridin-1-ium chloride: Similar structure but lacks the hexylsulfanyl side chain.

    3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium chloride: Contains a carboxybenzyl group instead of a hexylsulfanyl group.

Uniqueness

3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to its hexylsulfanyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

CAS No.

880356-14-9

Molecular Formula

C13H21ClN2OS

Molecular Weight

288.84 g/mol

IUPAC Name

1-(hexylsulfanylmethyl)pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C13H20N2OS.ClH/c1-2-3-4-5-9-17-11-15-8-6-7-12(10-15)13(14)16;/h6-8,10H,2-5,9,11H2,1H3,(H-,14,16);1H

InChI Key

CDFZXMUIUXPYCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Origin of Product

United States

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